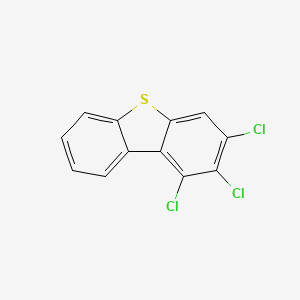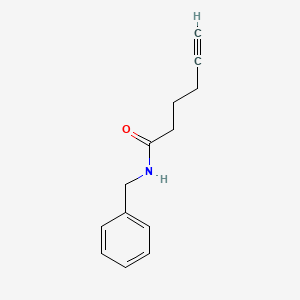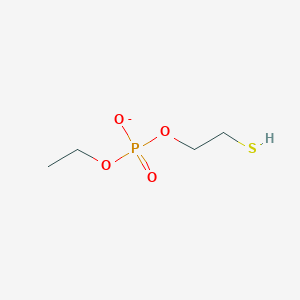
Ethyl 2-sulfanylethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-sulfanylethyl phosphate is an organophosphorus compound that contains both a phosphate group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylethyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which is then phosphorylated using phosphorus oxychloride (POCl3) under basic conditions . Another method involves the direct phosphorylation of ethyl 2-mercaptoethanol using phosphorus trichloride (PCl3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced phosphate derivatives.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
Ethyl 2-sulfanylethyl phosphate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-sulfanylethyl phosphate involves its interaction with molecular targets through its thiol and phosphate groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the phosphate group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-sulfanylethyl phosphate can be compared with other similar compounds such as:
Ethyl 2-mercaptoacetate: Lacks the phosphate group, making it less versatile in biochemical applications.
Phosphoethanolamine: Contains a phosphate group but lacks the thiol group, limiting its reactivity with thiol-specific targets.
Thiophosphoric acid esters: Similar in containing both thiol and phosphate groups but differ in their specific chemical structure and reactivity
This compound stands out due to its unique combination of thiol and phosphate groups, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
126969-33-3 |
|---|---|
Formule moléculaire |
C4H10O4PS- |
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
ethyl 2-sulfanylethyl phosphate |
InChI |
InChI=1S/C4H11O4PS/c1-2-7-9(5,6)8-3-4-10/h10H,2-4H2,1H3,(H,5,6)/p-1 |
Clé InChI |
ZIURZTXFZLPRRR-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)([O-])OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



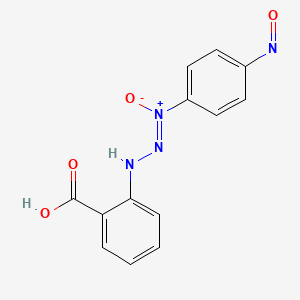
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
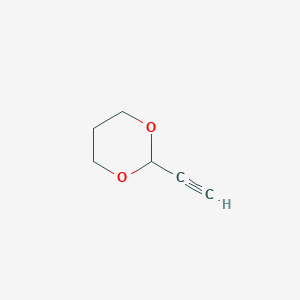
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)

![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
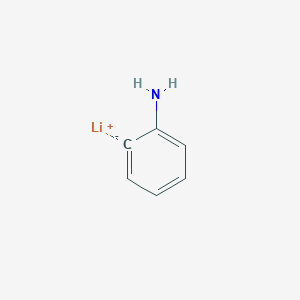
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)


![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
